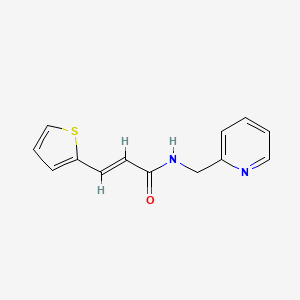

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a pyridine-2-ylmethyl group attached to the acrylamide nitrogen and a thiophen-2-yl substituent at the β-position of the α,β-unsaturated carbonyl system.

Properties

IUPAC Name |

(E)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-13(7-6-12-5-3-9-17-12)15-10-11-4-1-2-8-14-11/h1-9H,10H2,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEBMUGYDWPYTF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CNC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine derivative.

Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Incorporation of the thiophene ring: The thiophene ring can be added via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acrylamide group to an amine.

Substitution: The pyridine and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Key Analogs :

DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]

- Structure : Replaces the pyridin-2-ylmethyl group with a p-tolyl (4-methylphenyl) group.

- Activity :

- Exhibits antinociceptive effects in oxaliplatin-induced neuropathic pain models (10 mg/kg, i.p.) via α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulation and CaV2.2 channel inhibition (IC₅₀ = 10.2 µM) .

- LogBBB = 0.39 (high brain permeability) and LogP = 3.52, indicating favorable lipophilicity for CNS penetration .

DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide]

- Structure : Substitutes thiophene with furan and introduces an N-methyl group on the p-tolyl substituent.

- Activity :

- Antagonizes DM497’s antinociceptive effects at 30 mg/kg, likely through opposing modulatory mechanisms at α7 nAChRs .

- Lower brain permeability (LogBBB = 0.30) compared to DM497, attributed to reduced lipophilicity (LogP = 3.17) .

PAM-2 [(E)-3-furan-2-yl-N-p-tolyl-acrylamide]

- Structure : Similar to DM490 but lacks the N-methyl group.

- Activity :

- Reference α7-PAM with antinociceptive and anti-inflammatory properties.

- Lower LogBBB (0.095) and LogP (2.965) compared to DM497/DM490, suggesting substituent-driven optimization in later analogs .

Compound 14f [(E)-N-((2,2-dimethyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl)-3-(thiophen-2-yl)acrylamide] Structure: Features a tetrahydroquinolinylmethyl group instead of pyridin-2-ylmethyl.

Structural-Activity Relationship (SAR) Insights :

- Thiophene vs. Furan: Thiophene-containing analogs (e.g., DM497) generally exhibit stronger antinociceptive activity compared to furan derivatives (e.g., DM490), likely due to enhanced electronic interactions with target receptors .

- N-methylation (e.g., DM490) can alter receptor binding kinetics, as seen in its antagonism of DM497 .

Physicochemical and Pharmacokinetic Properties

*EC₅₀/IC₅₀ values for α7 nAChR modulation; †Estimated based on pyridine’s polarity.

Mechanisms of Action

- α7 nAChR Modulation : DM497 potentiates acetylcholine (ACh)-evoked currents (Emax = 210% at 300 µM), while DM490 inhibits ACh responses (IC₅₀ = 8.7 µM) .

- CaV2.2 Inhibition : Both DM497 and DM490 block N-type calcium channels, a shared mechanism for neuropathic pain relief .

- Peripheral vs. Central Effects : Higher LogBBB values in DM497/DM490 suggest dual peripheral and central actions, unlike PAM-2, which is less brain-penetrant .

Biological Activity

(E)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 252.31 g/mol. Its structure features a pyridine ring linked to a thiophene moiety through an acrylamide functional group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that acrylamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Research has demonstrated that certain acrylamide derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

- Inhibition of Metastasis : Some derivatives have been found to inhibit the migration and invasion of cancer cells, potentially through the modulation of matrix metalloproteinases (MMPs) which are involved in extracellular matrix degradation.

Antioxidant Activity

The acrylamide moiety in this compound may also confer antioxidant properties. Compounds with similar structures have been reported to reduce oxidative stress by:

- Scavenging Free Radicals : These compounds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Activation of Nrf2 Pathway : Some studies suggest that acrylamide derivatives can activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as glutathione S-transferase and superoxide dismutase.

Study 1: Anticancer Efficacy

In a study examining the anticancer effects of various acrylamide derivatives, this compound was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability with an IC50 value in the micromolar range, indicating potent anticancer activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of acrylamide derivatives, including this compound. The findings suggested that the compound induces apoptosis via caspase activation and mitochondrial membrane potential disruption, confirming its role as an effective anticancer agent.

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

| Compound Name | Structure | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| Compound A | Similar | High | Moderate |

| Compound B | Similar | Moderate | High |

| This compound | Unique | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.